N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
Overview
Description
“N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide” is an organic intermediate with borate and sulfonamide groups . It is one of the many types of organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . For instance, a compound was dissolved in xylene under stirring at room temperature. The mixture was then added with bis(pinacolato)diboron, potassium acetate .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound using DFT .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis Compounds with the N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide moiety are synthesized through multi-step reactions, including substitution reactions. These compounds are extensively characterized using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction. The molecular structures are further validated and explored using density functional theory (DFT), providing insights into the conformational stability and the molecular electrostatic potential of these compounds. Such comprehensive analyses help in understanding the physicochemical properties and potential applications of these compounds in various fields of scientific research (Huang et al., 2021).
Applications in Sensing and Detection
Hydrogen Peroxide Vapor Detection Derivatives of the compound, such as OTBXAs, are synthesized and show enhanced deboronation velocity in the presence of H2O2 vapor compared to the parent compound, OTB. This rapid reaction leads to a significant decrease in response time, making these derivatives extremely sensitive to H2O2 vapor, with detection limits reaching as low as 4.1 parts per trillion (ppt). This implies a potential application in sensitive detection systems, particularly for peroxide-based explosives which are otherwise challenging to detect (Fu et al., 2016).
Modifying Compounds for Improved Stability and Function
Hydrolytic Stability and Cytoprotection Modifications of the boronate group in compounds like BSIH, result in analogs with improved hydrolytic stability and increased chelator release. Notably, derivatives such as p-OMe)BSIH and MD)BSIH demonstrate significantly improved stability, leading to enhanced cytoprotective effects in cells under oxidative stress. This aspect is crucial in designing compounds that target specific cellular environments and are stable under physiological conditions (Wang & Franz, 2018).
Mechanism of Action
Target of Action
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic intermediate with borate and sulfonamide groups
Mode of Action
It is known that it can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Biochemical Pathways
It is known that it can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
Future Directions
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests potential future directions in the development of new drug delivery systems.
Properties
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQBMVNKUMTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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